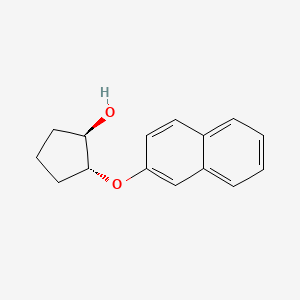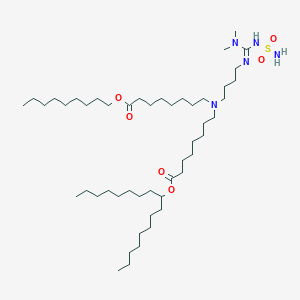
Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ether, the introduction of the heptyl and decanoate groups, and the final coupling with the amino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate include other cyclohexyl ethers and amino acid derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C35H67NO5 |
|---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
heptyl 10-[[6-(4-butylcyclohexyl)oxy-6-oxohexyl]-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C35H67NO5/c1-3-5-7-13-19-31-40-34(38)21-15-11-9-8-10-12-17-27-36(29-30-37)28-18-14-16-22-35(39)41-33-25-23-32(24-26-33)20-6-4-2/h32-33,37H,3-31H2,1-2H3 |
InChI Key |
NZESCBUOPYTTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCCCN(CCCCCC(=O)OC1CCC(CC1)CCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)



![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)
